(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC18807456
Molecular Formula: C14H14BFO3
Molecular Weight: 260.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BFO3 |
|---|---|
| Molecular Weight | 260.07 g/mol |
| IUPAC Name | (3-fluoro-4-methyl-2-phenylmethoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C14H14BFO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
| Standard InChI Key | NOJNMBNBPYHIIY-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2)(O)O |
Introduction
(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is a specialized boronic acid derivative that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a benzyloxy group and a fluorine atom attached to a phenyl ring, which enhance its reactivity and selectivity in chemical transformations. The molecular formula of this compound is C14H15BFO3, with a molecular weight of approximately 242.08 g/mol.
Synthesis and Characterization
The synthesis of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid involves several steps, requiring careful control of reaction conditions to optimize yield and minimize side reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.
Applications in Organic Synthesis
Boronic acids, including (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid, are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. They are particularly valuable in the Suzuki-Miyaura coupling reaction, which enables the synthesis of biaryl compounds under mild conditions .
Comparison with Similar Compounds
The following table highlights the structural differences and notable features of compounds similar to (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Benzyloxy-3-chlorophenylboronic acid | C13H12BClO3 | Lacks fluorine; simpler structure |
| 4-Benzyloxy-3-methylphenylboronic acid | C14H15BO3 | Contains methyl instead of fluorine |
| 3-Fluoro-4-methylphenylboronic acid | C10H12BFO3 | Smaller size; different electronic properties |
| 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid | C13H12BClF | Different substitution pattern; less steric bulk |
Biological Activities and Potential Therapeutic Applications
Boronic acids, including (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid, exhibit various biological activities, such as acting as enzyme inhibitors, particularly against serine proteases. The fluorine atom may enhance the compound's pharmacological profile by increasing its lipophilicity and metabolic stability. Studies have also indicated that boronic acids can interact with biological targets like insulin, potentially stabilizing its structure and influencing its activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume